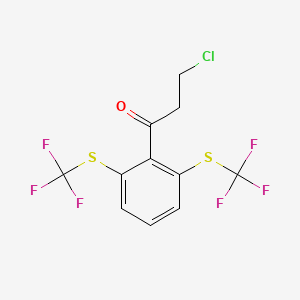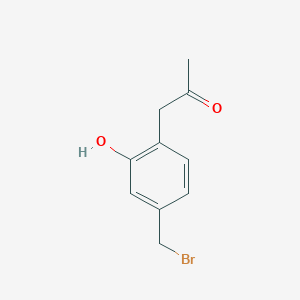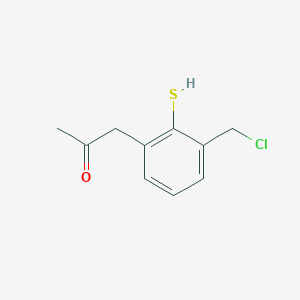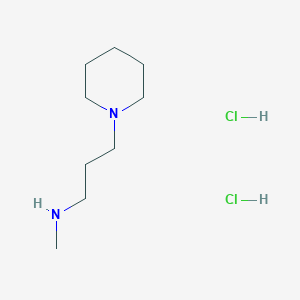
1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is an organosulfur compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,6-bis(trifluoromethylthio)benzene with 3-chloropropanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the propanone moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The trifluoromethylthio groups can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Sulfoxides and sulfones from oxidation reactions.
- Alcohols from reduction reactions.
科学的研究の応用
1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with target proteins, modulating their activity through covalent or non-covalent binding. The exact pathways and molecular targets vary depending on the specific application and biological context.
類似化合物との比較
- (2,6-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone
- 2,6-Bis(trifluoromethyl)benzoic acid
Comparison: 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both trifluoromethylthio groups and a chloropropanone moiety. This combination imparts distinct reactivity and physicochemical properties compared to similar compounds. For instance, (2,6-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone lacks the chloropropanone moiety, resulting in different reactivity patterns and applications. Similarly, 2,6-Bis(trifluoromethyl)benzoic acid, while sharing the trifluoromethyl groups, has a carboxylic acid functional group, leading to different chemical behavior and uses.
特性
分子式 |
C11H7ClF6OS2 |
|---|---|
分子量 |
368.7 g/mol |
IUPAC名 |
1-[2,6-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6OS2/c12-5-4-6(19)9-7(20-10(13,14)15)2-1-3-8(9)21-11(16,17)18/h1-3H,4-5H2 |
InChIキー |
GSXVORZHQDQMOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)C(=O)CCCl)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)

![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)





